molecular formula C17H17N3O B4333653 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 33284-02-5

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4333653
CAS No.: 33284-02-5
M. Wt: 279.34 g/mol
InChI Key: IFFOIJKCNRPPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole nucleus .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that indole derivatives, including 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, possess anticancer properties. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Neuropharmacology:
The compound has been identified as a potential ligand for serotonin receptors, specifically the serotonin transporter (SERT). Studies show that it can enhance serotonin neurotransmission, making it a candidate for treating mood disorders such as depression and anxiety .

Pharmaceutical Formulations:
Patents have been filed for formulations containing this compound aimed at treating various disorders linked to serotonin dysregulation, including migraines and anxiety-related conditions .

Biological Mechanisms:
The mechanism of action involves binding to multiple receptors with high affinity, influencing various biological pathways. For example, it has been shown to affect cell signaling pathways critical for cellular functions .

Case Study:
A study evaluated several indole derivatives for their affinity towards SERT and D₂ receptors. The results indicated that certain substitutions on the indole ring significantly enhanced binding affinity, suggesting that structural modifications could optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological pathways. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its specific structure, which combines an indole moiety with an amino and benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is an indole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a significant indole moiety, which is known for its role in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H17_{17}N3_3O, with a molecular weight of 281.34 g/mol. The structure includes an indole ring attached to a benzamide group, which enhances its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have demonstrated that indole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others .

Compound Cell Line IC50_{50} (µM) Mechanism
This compoundMCF-715.63Induces apoptosis
Related Indole DerivativeU-9370.12 - 2.78Inhibits tubulin polymerization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies measuring the inhibition zones against Bacillus subtilis, it demonstrated promising results:

Compound Zone of Inhibition (mm)
This compound10.55 ± 0.05
Control Compound12.07 ± 0.08

These results suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. They may act by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Specific analogs have shown selectivity towards COX-1 over COX-2, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of indole derivatives in clinical settings:

  • Colon Cancer Treatment : A study focused on indole derivatives revealed their effectiveness against solid tumors, particularly colon and lung cancers. The compounds were noted for their ability to overcome resistance seen with conventional chemotherapy agents like 5-fluorouracil .
  • Combination Therapies : Research has explored the use of indole-based compounds in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Properties

IUPAC Name

2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFOIJKCNRPPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319290
Record name ST4130820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-02-5
Record name NSC343520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST4130820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.